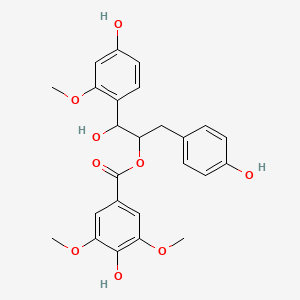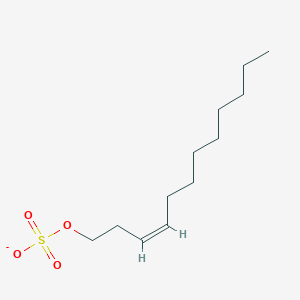
4-ヒドロキシ-3-メトキシベンゼンスルホン酸カリウム
説明
It is commonly used in medicine as an expectorant to thin mucus in the lungs and reduce chest congestion . This compound is derived from guaiacol, which is a phenolic compound containing a methoxy functional group.
科学的研究の応用
Sulfogaiacol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on biological systems and its potential as a therapeutic agent.
Medicine: Commonly used as an expectorant in cough syrups and other respiratory medications.
Industry: Utilized in the production of various industrial chemicals and as a component in certain formulations
作用機序
Sulfogaiacol exerts its effects by stimulating the bronchial mucosa, leading to increased glandular secretion and thinning of mucus. This makes it easier to expel mucus from the respiratory tract. The molecular targets and pathways involved include the activation of mucin-producing cells and modulation of ion channels in the respiratory epithelium .
Similar Compounds:
Guaiacol: A phenolic compound with a methoxy functional group, used as a precursor to sulfogaiacol.
Guaiacolsulfonic Acid: Another name for sulfogaiacol, highlighting its sulfonic acid group.
Mequinol: A methoxyphenol similar to guaiacol but with different applications.
Uniqueness: Sulfogaiacol is unique due to its dual functionality as both a phenolic compound and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it particularly effective as an expectorant in medical applications .
生化学分析
Biochemical Properties
Potassium 4-Hydroxy-3-methoxybenzenesulfonate plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with enzymes and proteins involved in mucus production and secretion. The compound increases the volume of secretions in the respiratory tract, facilitating their removal by ciliary action and coughing . It is known to interact with mucin proteins, which are responsible for the viscosity of mucus, thereby reducing its thickness and making it easier to expel .
Cellular Effects
Potassium 4-Hydroxy-3-methoxybenzenesulfonate affects various types of cells and cellular processes. In respiratory epithelial cells, it enhances mucus secretion and reduces mucus viscosity, aiding in the clearance of mucus from the airways . The compound also influences cell signaling pathways related to mucus production and secretion. Additionally, it may impact gene expression related to mucin production, thereby modulating the overall mucus production in the respiratory tract .
Molecular Mechanism
The molecular mechanism of action of potassium 4-Hydroxy-3-methoxybenzenesulfonate involves its interaction with mucin proteins and enzymes involved in mucus production. The compound binds to mucin proteins, reducing their viscosity and facilitating their removal from the respiratory tract . It may also inhibit or activate specific enzymes involved in mucus production, thereby modulating the overall mucus secretion process . Additionally, the compound may influence gene expression related to mucin production, further affecting mucus production and secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 4-Hydroxy-3-methoxybenzenesulfonate have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy over extended periods . Long-term studies have shown that the compound continues to reduce mucus viscosity and enhance mucus clearance over time . Prolonged exposure to high concentrations may lead to cellular adaptations, potentially reducing its effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of potassium 4-Hydroxy-3-methoxybenzenesulfonate vary with different dosages. At low to moderate doses, the compound effectively reduces mucus viscosity and enhances mucus clearance without causing significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as irritation of the respiratory tract and potential damage to respiratory epithelial cells . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .
Metabolic Pathways
Potassium 4-Hydroxy-3-methoxybenzenesulfonate is involved in metabolic pathways related to mucus production and secretion. It interacts with enzymes and cofactors involved in the synthesis and degradation of mucin proteins . The compound may also affect metabolic flux and metabolite levels related to mucus production, thereby modulating the overall mucus secretion process .
Transport and Distribution
Within cells and tissues, potassium 4-Hydroxy-3-methoxybenzenesulfonate is transported and distributed through specific transporters and binding proteins . The compound is primarily localized in the respiratory tract, where it exerts its effects on mucus production and secretion . It may also accumulate in specific cellular compartments, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of potassium 4-Hydroxy-3-methoxybenzenesulfonate is primarily within the respiratory epithelial cells . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these cells is crucial for its activity and function in reducing mucus viscosity and enhancing mucus clearance .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of sulfogaiacol involves several steps. One method includes using sulfuric acid as a solvent and sulfonating agent. The process begins by cooling the mixture to -5°C to 10°C, then adding o-dimethoxybenzene. The mixture is heated and stirred, followed by the addition of calcium oxide or calcium carbonate to regulate the pH value. The reaction mixture is filtered to obtain 3,4-dimethoxy calcium benzene sulfonate. This intermediate is then treated with a Lewis acid, heated to 60-100°C, and reacted for 2-5 hours. The mixture is cooled to 20-30°C to obtain a mixture of 3-hydroxy-4-methoxy calcium benzene sulfonate and 4-hydroxy-3-methoxy calcium benzene sulfonate. Finally, potassium carbonate, potassium bicarbonate, or potassium hydroxide is added, and the mixture is heated to 50-100°C, reacted for 2-10 hours, cooled to -10°C to 0°C, and filtered to obtain sulfogaiacol .
Industrial Production Methods: The industrial production of sulfogaiacol follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are controlled to ensure high yield and purity of the final product. The process is environmentally friendly and suitable for large-scale industrial production .
化学反応の分析
Types of Reactions: Sulfogaiacol undergoes various chemical reactions, including:
Oxidation: Sulfogaiacol can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert sulfogaiacol to its corresponding alcohol derivatives.
Substitution: Sulfogaiacol can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and substituted aromatic compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 4-Hydroxy-3-methoxybenzenesulfonate involves the reaction of 4-Hydroxy-3-methoxybenzenesulfonic acid with potassium hydroxide.", "Starting Materials": [ "4-Hydroxy-3-methoxybenzenesulfonic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-Hydroxy-3-methoxybenzenesulfonic acid in water to form a solution", "Add potassium hydroxide to the solution and stir", "Heat the mixture to a temperature of 80-90°C and continue stirring for 2-3 hours", "Allow the mixture to cool and filter the precipitated product", "Wash the product with water and dry" ] } | |
CAS番号 |
16241-25-1 |
分子式 |
C7H8KO5S |
分子量 |
243.30 g/mol |
IUPAC名 |
potassium;4-hydroxy-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11); |
InChIキー |
UQLUGIAIXOWYBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+] |
正規SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K] |
同義語 |
guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)


![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![4-[[[(2S,3R,5aS,10aS)-3-(4-hydroxyphenyl)-5,10-dioxo-1,2,3,5a,6,7,8,10a-octahydrodipyrrolo[1,2-c:1',3'-f]pyrazin-2-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264599.png)





